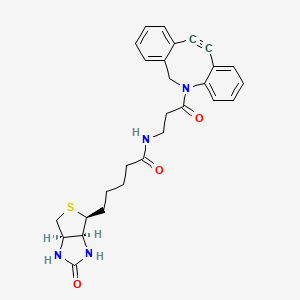![molecular formula C19H15N5 B8105956 1-(2-pyridin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolo[3,2-c]pyridine](/img/structure/B8105956.png)
1-(2-pyridin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZ12601011 es un inhibidor selectivo del receptor 1 del factor de crecimiento transformante beta (TGFBR1). Este compuesto ha demostrado potencial en estudios preclínicos por su capacidad para inhibir la fosforilación de SMAD2, una proteína involucrada en la vía de señalización de TGF-beta. AZ12601011 se ha estudiado por su potencial terapéutico en el tratamiento de afecciones como la fibrosis y el cáncer .
Métodos De Preparación
La síntesis de AZ12601011 implica varios pasos, incluida la formación de intermediarios clave y las reacciones de acoplamiento finales. Las rutas sintéticas específicas y las condiciones de reacción son propiedad y no se revelan completamente en la literatura disponible. se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que involucran el uso de varios reactivos y catalizadores .
Análisis De Reacciones Químicas
AZ12601011 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.
Sustitución: AZ12601011 puede sufrir reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
AZ12601011 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la vía de señalización de TGF-beta y su papel en varios procesos biológicos.
Biología: Se emplea en ensayos basados en células para investigar los efectos de la inhibición de TGF-beta en la proliferación, diferenciación y migración celular.
Medicina: Se explora por sus posibles aplicaciones terapéuticas en el tratamiento de la fibrosis, el cáncer y otras enfermedades asociadas con la señalización aberrante de TGF-beta.
Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos que se dirigen a la vía de TGF-beta .
Mecanismo De Acción
AZ12601011 ejerce sus efectos inhibiendo selectivamente TGFBR1, lo que a su vez evita la fosforilación de SMAD2. Esta inhibición bloquea la señalización aguas abajo de la vía de TGF-beta, lo que lleva a una reducción de la proliferación celular, la migración y la fibrosis. El compuesto se une directamente a TGFBR1 e interrumpe su interacción con SMAD2, evitando así la activación del programa transcripcional dependiente de SMAD .
Comparación Con Compuestos Similares
AZ12601011 se compara con otros compuestos similares como AZ12799734, SB-431542 y LY2157299 (galunisertib). Estos compuestos también se dirigen a la vía de señalización de TGF-beta pero difieren en su selectividad y potencia:
AZ12799734: Un inhibidor pan de TGF-beta/BMP que se dirige a múltiples receptores, incluidos ALK1, ALK2, BMPR1A y BMPR1B.
SB-431542: Un inhibidor menos potente de TGFBR1 con una IC50 de 84 nM.
LY2157299 (galunisertib): Otro inhibidor de TGFBR1 con una IC50 de 380 nM.
AZ12601011 es único en su alta selectividad y potencia para TGFBR1, lo que lo convierte en una herramienta valiosa para estudiar la vía de señalización de TGF-beta y su papel en las enfermedades .
Propiedades
IUPAC Name |
1-(2-pyridin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5/c1-2-9-21-16(5-1)18-22-15-6-3-4-14(15)19(23-18)24-11-8-13-12-20-10-7-17(13)24/h1-2,5,7-12H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCNNLRNSIXEJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2N3C=CC4=C3C=CN=C4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-chloro-5-[(5-methyl-3-oxocyclohexen-1-yl)amino]phenyl]-(1-hydroxypropylidene)azanium;chloride](/img/structure/B8105875.png)
![sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate](/img/structure/B8105896.png)
![4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B8105898.png)
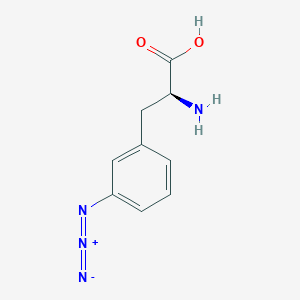
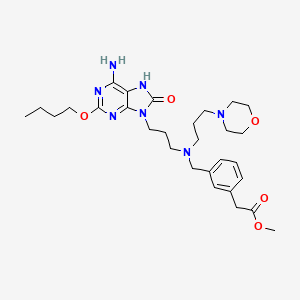
![(2S)-2-cyclopropyl-N-[(6S)-5,11-dioxospiro[3,6-dihydro-1H-pyrazolo[1,2-b][2,3]benzodiazepine-2,1'-cyclopropane]-6-yl]-N'-(5-fluoro-2-methylpyridin-3-yl)butanediamide](/img/structure/B8105911.png)
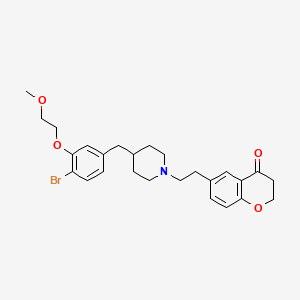
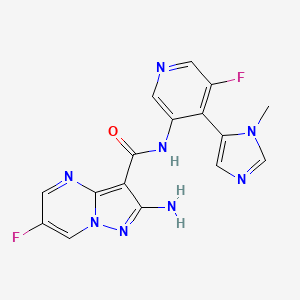
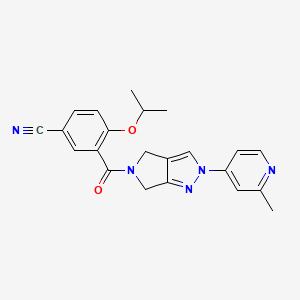
![2-N-[(E)-1-[5-(4-bromophenyl)-4-hydroxythiophen-3-yl]ethylideneamino]-5-N-[[4-(2-hydroxyethylcarbamoyl)phenyl]methyl]thiophene-2,5-dicarboxamide](/img/structure/B8105931.png)
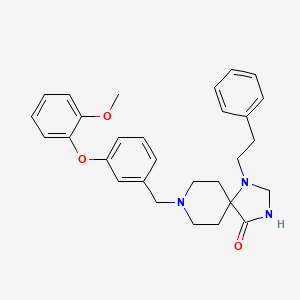
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-3-carboxamide](/img/structure/B8105945.png)
![(1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride](/img/structure/B8105958.png)
